3-Aminohexanamide

Description

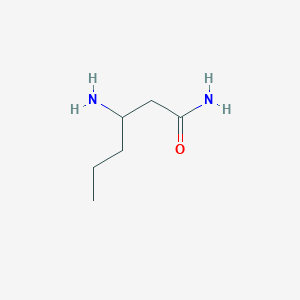

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

3-aminohexanamide |

InChI |

InChI=1S/C6H14N2O/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |

InChI Key |

NXUFRLVBLXJCAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminohexanamide and Its Stereoisomers

Chemoenzymatic and Biocatalytic Strategies

Chemoenzymatic and biocatalytic methods offer powerful and environmentally benign alternatives to traditional chemical synthesis for producing chiral compounds like 3-aminohexanamide. nih.govnih.gov These strategies leverage the high selectivity of enzymes to achieve specific stereochemical outcomes. beilstein-journals.orgnih.govmdpi.com

Kinetic Resolution of Racemic this compound via β-Aminopeptidases

The kinetic resolution of racemic aliphatic β-amino acid amides, including this compound, can be efficiently achieved using β-aminopeptidases. ethz.chnih.gov Enzymes such as BapA from Sphingosinicella xenopeptidilytica 3-2W4 and Sphingosinicella microcystinivorans Y2, as well as DmpA from Ochrobactrum anthropi LMG7991, have demonstrated the ability to hydrolyze the L-enantiomer of racemic this compound with high enantioselectivity. ethz.chnih.gov This enzymatic hydrolysis yields the corresponding L-β-amino acid (L-3-aminohexanoic acid) and leaves the unreacted D-3-aminohexanamide, both in high enantiomeric excess. ethz.ch

The reaction proceeds with a strong preference for the L-configured substrate, and for this compound, the hydrolysis of the D-enantiomer is not observed until the L-enantiomer is completely converted. ethz.ch This high selectivity (E > 200) allows for the production of L-3-aminohexanoic acid with an enantiomeric excess of over 98%. ethz.ch The unreacted D-3-aminohexanamide can then be recovered. ethz.ch This biocatalytic approach provides a direct route to enantiopure β-amino acids and their amides under mild reaction conditions. nih.gov

Table 1: Kinetic Resolution of Racemic this compound (rac-1b) by β-Aminopeptidases ethz.ch

| Enzyme | Substrate | Product (L-amino acid) | Enantiomeric Excess (ee) of Product |

| 3-2W4 BapA | rac-3-Aminohexanamide | L-3-Aminohexanoic acid | >98% |

| Y2 BapA | rac-3-Aminohexanamide | L-3-Aminohexanoic acid | >98% |

| DmpA | rac-3-Aminohexanamide | L-3-Aminohexanoic acid | >98% |

Enantioselective Biotransformations for Chiral this compound Synthesis

Enantioselective biotransformations represent a versatile strategy for synthesizing chiral molecules. nih.govchimia.ch While specific examples detailing the direct synthesis of this compound through this method are not prevalent in the searched literature, the principles of using whole-cell biocatalysts or isolated enzymes to convert achiral or racemic starting materials into enantiomerically enriched products are well-established. uva.nlmdpi.com These transformations can involve various enzymatic reactions, such as hydrolysis, reduction, or amination, to create the desired stereocenter. nih.govmsu.edu The application of nitrile hydratases and amidases, for instance, has been successful in the kinetic resolution of various functionalized nitriles and amides, providing access to enantiopure carboxylic acids and amides. nih.govchimia.ch

Asymmetric Synthetic Approaches

Asymmetric synthesis provides a powerful means to access specific stereoisomers of this compound, often through the use of chiral catalysts or auxiliaries.

Stereoselective Catalytic Hydrogenation in β-Amino Acid Precursor Synthesis

Stereoselective catalytic hydrogenation is a key method for establishing the stereochemistry of β-amino acid precursors. While direct hydrogenation to this compound is not explicitly detailed, the synthesis of chiral β-amino acids, which are immediate precursors, often relies on this technique. For example, the asymmetric hydrogenation of enamines can produce β-amino esters with high enantioselectivity. chemrxiv.org These esters can then be converted to the corresponding amides. The choice of catalyst and ligand is crucial for controlling the stereochemical outcome of the hydrogenation.

Directed Mukaiyama Aldol (B89426) Additions for Substituted 3-Aminohexanamides

The Mukaiyama aldol addition is a versatile carbon-carbon bond-forming reaction that can be rendered asymmetric to produce substituted β-amino carbonyl compounds. wikipedia.orgmsu.edu This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde or imine, catalyzed by a Lewis acid. wikipedia.orgharvard.edu By using chiral Lewis acids or chiral auxiliaries, it is possible to control the absolute and relative stereochemistry of the newly formed stereocenters. organic-chemistry.orgmdpi.com

For the synthesis of substituted 3-aminohexanamides, a directed Mukaiyama aldol reaction could be envisioned between a silyl ketene (B1206846) acetal (B89532) derived from a hexanoic acid precursor and a chiral imine or an achiral imine in the presence of a chiral catalyst. The resulting β-amino ester or acid could then be amidated to yield the desired substituted this compound. The stereochemical outcome of the Mukaiyama aldol reaction is influenced by the geometry of the enolate and the nature of the Lewis acid and chiral ligand used. wikipedia.orgharvard.edu

Conventional Organic Synthesis Routes

Conventional organic synthesis provides a variety of methods for the preparation of this compound, typically involving multi-step sequences. One common approach involves the synthesis of the corresponding β-amino acid, 3-aminohexanoic acid, followed by amidation. Methods for synthesizing β-amino acids include the Hofmann rearrangement of succinimide (B58015) derivatives, the Arndt-Eistert homologation of α-amino acids, and the addition of amines to α,β-unsaturated esters. Once the β-amino acid is obtained, it can be converted to the amide using standard peptide coupling reagents or by activation of the carboxylic acid, for example, as an acid chloride or ester, followed by reaction with ammonia (B1221849). Other routes might involve the reduction of a β-nitro ester or the amination of a β-hydroxy ester followed by amidation.

Amide Bond Formation Reactions Involving Aminoalkanoic Acids

A primary strategy for synthesizing this compound involves the formation of an amide bond from its corresponding aminoalkanoic acid precursor, 3-aminohexanoic acid. This transformation requires the activation of the carboxylic acid group to facilitate its reaction with an amine source, typically ammonia, to form the primary amide.

Chemical Coupling Methods Standard peptide coupling reagents are widely used for this purpose. For instance, a common method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). In this process, the carboxylic acid (e.g., N-Boc-protected 6-aminohexanoic acid) is activated by the coupling agents, forming a highly reactive intermediate that readily undergoes nucleophilic attack by an amine to yield the desired amide. researchgate.net This approach is highly versatile and can be adapted for the synthesis of this compound from 3-aminohexanoic acid, provided the amino group is appropriately protected to prevent self-polymerization.

Biocatalytic Approaches Enzymatic methods offer a green and highly selective alternative for amide bond formation. rsc.org Enzymes such as CoA ligases can catalyze the ATP-dependent activation of a carboxylic acid, forming an acyl-adenylate intermediate. researchgate.net This activated species can then react with a nucleophilic amine to produce the corresponding amide. researchgate.net For example, the CoA ligase from Metallosphaera sedula (MsACL) has been utilized in chemoenzymatic reactions to convert carboxylic acids into amides. researchgate.net While wild-type MsACL shows activity towards shorter-chain acids, engineered variants have been developed to accommodate longer substrates like 6-aminohexanoic acid. researchgate.net This biocatalytic strategy could be applied to 3-aminohexanoic acid for a mild and selective synthesis of this compound.

| Method | Reagents/Catalyst | Description | Potential Application |

| Chemical Coupling | EDC, HOBt, Ammonia | The carboxylic acid is activated by coupling agents to form a reactive intermediate, which then reacts with ammonia. researchgate.net | Synthesis of N-protected this compound from N-protected 3-aminohexanoic acid. |

| Biocatalytic Synthesis | CoA Ligase, ATP, Ammonia | The enzyme activates the carboxylic acid via an acyl-adenylate intermediate, which is then aminolyzed. rsc.orgresearchgate.net | Enantioselective synthesis of this compound stereoisomers from the corresponding chiral 3-aminohexanoic acid. |

Reductive Methodologies for Aminohexanamide Precursors

Reductive methodologies provide a powerful means to install the amine functionality onto a pre-existing hexanamide (B146200) backbone or its precursor. These reactions are particularly valuable for creating chiral centers with high stereoselectivity.

Reductive Amination Reductive amination is a prominent method that involves the reaction of a carbonyl compound with an amine source to form an intermediate imine or enamine, which is then reduced to the target amine. chemistrysteps.com To synthesize this compound, a suitable precursor would be 3-oxohexanamide. This keto-amide can be reacted with ammonia to form an imine, which is subsequently reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which are known for their mild conditions and high selectivity for the iminium ion over the carbonyl group. harvard.edu This approach allows for the direct formation of the C-N bond at the desired position.

For the synthesis of specific stereoisomers, stereoselective reductive amination can be employed. This often involves the use of a bulky hydride source, which can control the direction of the hydride attack on the imine intermediate, leading to a high diastereomeric ratio. mdpi.com This technique is crucial for producing enantiopure forms of this compound. mdpi.comsmolecule.com

| Precursor | Reagents | Reducing Agent | Description |

| 3-Oxohexanamide | Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | The keto-amide reacts with ammonia to form an imine, which is reduced in situ to the primary amine. harvard.edusmolecule.com |

| 3-Oxohexanamide | Ammonia (NH₃) | Sodium Triacetoxyborohydride (Na(OAc)₃BH) | A mild and selective reducing agent often used for reductive aminations. harvard.edu |

| β-Keto-ester derivative | Amine, Acetic Acid | Sodium tri(2-ethylhexanoyloxy)borohydride | A bulky hydride source used for achieving high stereoselectivity in the formation of chiral amines. mdpi.com |

Multi-component Coupling Reactions Incorporating Hexanamide Moieties

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient pathway to complex molecules. acs.org The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry and can be utilized to generate diverse structures that incorporate a hexanamide moiety. acs.orguj.edu.pl

The classical Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. acs.org While this reaction may not directly produce the simple this compound structure, it can readily create more complex derivatives. For example, by using a C5-carboxylic acid (like pentanoic acid), an appropriate aldehyde, an amine, and an isocyanide, one can construct a substituted N-acyl-α-amino amide. If one of the components already contains parts of the hexanamide structure, the final product will incorporate this moiety. The flexibility of MCRs allows for the generation of large libraries of related compounds by systematically varying the starting materials. google.com This approach is particularly valuable in pharmaceutical and drug discovery research for creating novel scaffolds. acs.orgsmolecule.com

| Component 1 (Acid) | Component 2 (Aldehyde) | Component 3 (Amine) | Component 4 (Isocyanide) | Resulting Moiety |

| Pentanoic Acid | Formaldehyde (B43269) | Ammonia | 1-Isocyanobutane | N-Butyl-2-(pentanoylamino)acetamide derivative |

| Hexanoic Acid | Acetaldehyde | Methylamine | tert-Butyl isocyanide | N-(tert-Butyl)-2-(methylamino)heptanamide derivative |

This table illustrates hypothetical Ugi reaction components that would generate a complex amide structure containing a chain length related to hexanamide.

Chemical Reactivity, Transformation Mechanisms, and Derivatives of 3 Aminohexanamide

Hydrolytic Processes of Aminohexanamide and its Conjugates

The hydrolysis of amides, such as 3-aminohexanamide, is a fundamental chemical transformation that cleaves the amide bond to yield a carboxylic acid and an amine. This process is typically not facile and often requires harsh conditions, such as prolonged heating with aqueous acid or base. masterorganicchemistry.com

Under acidic conditions, the hydrolysis of an amide proceeds through a multi-step mechanism. The initial step involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate. The elimination of the amine as a leaving group (in the form of its conjugate acid) is a key step, which is often irreversible and drives the reaction forward. A final deprotonation step yields the carboxylic acid product. masterorganicchemistry.com

The hydrolysis of cyclic amides, known as lactams, results in the formation of a linear amino acid. masterorganicchemistry.com While this compound is not a lactam, this principle of ring-opening hydrolysis is relevant to understanding the cleavage of cyclic structures containing amide bonds.

In the context of conjugates, the hydrolysis of an amide bond can be a deliberate strategy for drug release. For instance, macromolecular drug conjugates have been designed where a drug is linked to a polymer backbone, such as dextran (B179266) or alginate, via an amide or ester bond. The release of the drug is then achieved through the hydrolysis of these linkages under physiological conditions or in the presence of specific enzymes. researchgate.net For example, a conjugate of alginate and 5-aminosalicylic acid was designed with a linker that could be cleaved by the enzyme α-chymotrypsin, allowing for gradual drug release. researchgate.net

The hydrolysis of N-hexylcarbamate under acidic or basic conditions is another method that can yield this compound. smolecule.com

Derivatization Reactions for Functionalization and Structural Diversification

The presence of both an amino and an amide group in this compound allows for a variety of derivatization reactions, enabling its functionalization and the creation of a diverse range of molecular structures. smolecule.com These reactions are crucial for synthesizing bioactive compounds and new materials. smolecule.comlookchem.com

The amino group of this compound can undergo reactions typical of primary amines. One common reaction is the formation of amide bonds by reacting with carboxylic acids or their activated derivatives. For example, this compound derivatives can be coupled with other acid compounds to form new molecules, as seen in the synthesis of intermediates for pharmaceuticals like telaprevir (B1684684) and boceprevir. google.com The reaction of the amino group with acyl chlorides or other activated carbonyl compounds is a fundamental method for creating more complex amide structures. preprints.org

The functionalization of the amino group can also be achieved through reactions like N-methylation. chemrxiv.org Furthermore, the amino group can be used to attach the molecule to solid supports or other biomolecules. For instance, N-hydroxysuccinimide (NHS) esters are commonly used to activate carboxylic acids for reaction with primary amines, forming stable amide bonds. This method is widely used for biotinylation, where a biotin-containing NHS ester is reacted with a protein's primary amines.

The amide group of this compound can also be a site for chemical modification, although it is generally less reactive than the amino group. The synthesis of various derivatives often involves multi-step processes where this compound serves as a key building block. For example, novel coumarin-based hydroxamate derivatives with potential antitumor activities have been synthesized, where a coumarin (B35378) moiety is linked to a side chain that could be conceptually derived from a modified this compound structure. nih.gov Similarly, pyrido[3,2-d]pyrimidine (B1256433) derivatives have been synthesized where a hexanamide (B146200) moiety is incorporated into the final structure. mdpi.com

The following table provides examples of derivatization reactions involving aminohexanamide or similar structures:

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

| This compound derivative | Acid compound | Peptide bonding | Complex amide derivative | google.com |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride | Substituted aniline | Amide bond formation | Benzamide derivative | preprints.org |

| 4-Chloro coumarin | Amino acid ester | Condensation | Ester derivative | nih.gov |

| Pyrido[3,2-d]pyrimidine intermediate | o-Phenylenediamine | Amide bond formation | Pyrido[3,2-d]pyrimidine derivative | mdpi.com |

| 6-Chloropurine | 6-Aminohexanamide (B1206404) | Nucleophilic substitution | Purine conjugate | researchgate.net |

Mechanistic Studies of Intramolecular and Intermolecular Reactions

The study of intramolecular and intermolecular reactions is crucial for understanding and controlling chemical transformations. For molecules like this compound, which possess two reactive functional groups, the interplay between these two types of reactions can be significant.

Intermolecular Reactions involve the reaction between two or more separate molecules. A key example is the intermolecular branch-selective allylic C-H amidation catalyzed by Iridium(III). nih.gov While not directly involving this compound, this study highlights the mechanisms of C-H activation and amidation, which are relevant to the functionalization of hydrocarbon chains. The reaction proceeds through an initial allylic C-H activation, followed by an oxidative amidation. nih.gov Another example of intermolecular reactions is the hydride transfer from alkylamines, which can be facilitated by formaldehyde (B43269) in hexafluoroisopropanol (HFIP). chemrxiv.org This allows for reactions like selective N-methylation. chemrxiv.org

Intramolecular Reactions , on the other hand, occur within a single molecule. These reactions are often favored when they lead to the formation of stable 5- or 6-membered rings. masterorganicchemistry.commasterorganicchemistry.com A classic example is the intramolecular Friedel-Crafts reaction, where an aromatic ring and an alkyl halide or acyl halide group within the same molecule react to form a new ring. masterorganicchemistry.com The efficiency of these reactions often depends on the length of the chain connecting the reacting groups. masterorganicchemistry.commasterorganicchemistry.com

The competition between intermolecular and intramolecular reactions can be controlled by factors such as reaction conditions. For instance, in the lithiation of 2-bromo-2′-silylbiphenyls, switching between intermolecular and intramolecular pathways was achieved by adjusting the residence time and temperature in a flow microreactor system. rsc.org

In the context of this compound, the potential for intramolecular reactions exists, for example, through cyclization to form a lactam, although this would likely require specific conditions and catalysts. The relative positioning of the amino and amide groups on the hexyl chain would influence the feasibility and outcome of such intramolecular events.

This compound as a Core Building Block in Supramolecular Assembly

Supramolecular assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, electrostatic interactions, van der Waals forces, and aromatic stacking. nih.gov Molecules that can participate in these interactions can serve as building blocks for creating complex supramolecular architectures. nih.gov

This compound, with its amino and amide groups capable of hydrogen bonding, and a flexible alkyl chain, has the potential to act as a building block in supramolecular assemblies. smolecule.com While direct studies on the supramolecular assembly of this compound itself are not extensively documented in the provided search results, the principles of supramolecular chemistry suggest its utility. Amino acids and their derivatives are well-known building blocks for self-assembled nanostructures, including hydrogels and fibrils. nih.gov The ability of these simple molecules to form ordered assemblies highlights the potential of bifunctional molecules like this compound.

The concept of using core building blocks is central to supramolecular chemistry. For example, naphthalene-diimide (NDI) and its core-substituted derivatives are versatile scaffolds for functional supramolecular systems due to their tunable electronic and optical properties. thieme-connect.de These molecules are engineered to self-assemble into materials with applications in organic optoelectronics. thieme-connect.de

The strategy of "modular assembly" in macroscopic supramolecular assembly (MSA) involves using building blocks with specific surface chemistries to construct three-dimensional structures. utwente.nl In one study, polydimethylsiloxane (B3030410) (PDMS) building blocks were modified with molecules that could engage in host-guest interactions, allowing for the creation of 3D scaffolds with site-selective cell adhesion. utwente.nl This approach demonstrates how functionalized building blocks can be used to create complex, ordered structures.

Advanced Spectroscopic and Structural Elucidation of 3 Aminohexanamide and Its Analogues

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying the covalent structure of 3-Aminohexanamide. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments are employed to unambiguously assign every atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by distinct signals corresponding to the propyl tail, the methine and methylene (B1212753) groups adjacent to the functional groups, and the labile amine and amide protons. The diastereotopic nature of the C2 protons, adjacent to the chiral C3 center, results in two distinct signals, often appearing as a complex multiplet or a pair of doublets of doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton. Six unique signals are expected, with the carbonyl carbon (C1) appearing significantly downfield (~175 ppm) and the aliphatic carbons appearing in the upfield region. The chemical shift of C3 is indicative of its attachment to a nitrogen atom.

Two-dimensional NMR experiments are crucial for definitive assignment. A Correlation Spectroscopy (COSY) experiment maps the coupling relationships between adjacent protons (e.g., H3 with H2 and H4), confirming the sequence of the carbon chain. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum.

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a Protic Solvent (e.g., CD₃OD)

| Atom Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| C1 (-CONH₂) ** | - | - | ~175-178 |

| C2 (-CH₂-) | ~2.3 - 2.5 | dd, m | ~42-45 |

| C3 (-CH(NH₂)-) | ~3.1 - 3.4 | m | ~49-52 |

| C4 (-CH₂-) | ~1.5 - 1.7 | m | ~35-38 |

| C5 (-CH₂-) | ~1.3 - 1.5 | m | ~19-22 |

| C6 (-CH₃) | ~0.9 - 1.0 | t | ~13-15 |

| Amine (-NH₂) | Variable (broad) | s | - |

| Amide (-NH₂) ** | Variable (broad) | s | - |

Note: dd = doublet of doublets, m = multiplet, t = triplet, s = singlet. Actual shifts and multiplicities can vary based on solvent and pH.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity. High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), is the preferred method.

In positive-ion mode ESI-MS, this compound is readily protonated at the basic amine group to yield the pseudomolecular ion [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the calculation of its elemental formula, providing strong evidence of its identity. The theoretical exact mass of the [M+H]⁺ ion (C₆H₁₅N₂O⁺) is 131.1184, and an experimental value within a few parts per million (ppm) confirms the composition.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the parent ion, which provides further structural verification. Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound would be expected to produce characteristic fragment ions resulting from the cleavage of specific bonds.

Table 4.2.1: Key Ions in the ESI-MS and MS/MS Analysis of this compound

| Ion | Formula | Calculated m/z | Origin/Comment |

| [M+H]⁺ | C₆H₁₅N₂O⁺ | 131.1184 | Protonated parent molecule. |

| [M+H - NH₃]⁺ | C₆H₁₂NO⁺ | 114.0919 | Loss of ammonia (B1221849) from the C3 amine group. |

| [M+H - H₂O]⁺ | C₆H₁₃N₂⁺ | 113.1079 | Loss of water (less common pathway). |

| [C₅H₁₂N]⁺ | C₅H₁₂N⁺ | 86.0970 | Cleavage of the C1-C2 bond with loss of the amide group as isocyanic acid (HNCO) and H₂. |

| [C₃H₈N]⁺ | C₃H₈N⁺ | 58.0657 | Cleavage of the C3-C4 bond, retaining the amine group. |

MS is also highly effective for purity assessment, capable of detecting trace impurities with different molecular weights, such as starting materials, byproducts from synthesis, or degradation products.

Chromatographic Techniques for Characterization of Stereochemical Purity

The C3 atom of this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images: the (R)- and (S)-enantiomers. Standard chromatographic methods like reversed-phase HPLC cannot distinguish between these enantiomers. Therefore, specialized chiral chromatography is required to separate them and determine the enantiomeric excess (ee) or enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique. This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are widely effective for separating the enantiomers of β-amino acids and their derivatives. The mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), is optimized to achieve baseline separation.

By comparing the peak areas of the two eluting enantiomers, the enantiomeric ratio and enantiomeric excess can be precisely calculated, which is critical for applications where only one enantiomer is desired.

Table 4.3.1: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-3-Aminohexanamide | 10.5 | 99.5 |

| (S)-3-Aminohexanamide | 12.1 | 0.5 |

Conditions: Chiralcel® OD-H column; Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min. Data represents a sample with 99% ee of the (R)-enantiomer.

X-ray Crystallography for Precise Molecular Structure and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a three-dimensional map of electron density can be generated, revealing the precise position of each atom.

For an analogue of this compound, a crystal structure would provide:

Absolute Configuration: Unambiguous determination of the stereochemistry at the C3 center as either (R) or (S).

Bond Lengths and Angles: Precise measurements of all covalent bond lengths and angles, confirming the expected molecular geometry.

Torsional Angles: Definition of the molecule's conformation, including the orientation of the propyl tail and the relative arrangement of the amine and amide functional groups.

Intermolecular Interactions: A detailed map of the hydrogen bonding network within the crystal lattice. The amine (-NH₂) and amide (-NH₂) groups act as hydrogen bond donors, while the carbonyl oxygen acts as a primary acceptor. These interactions dictate the crystal packing and macroscopic properties of the solid.

Studies on crystalline β-amino acid derivatives and β-peptides show that they often adopt specific backbone conformations and engage in robust hydrogen-bonding motifs that stabilize the crystal structure.

Small-Angle X-ray Scattering (SAXS) in Solution-State Structural Characterization

For a small molecule like this compound, SAXS would primarily be used to detect and characterize any self-assembly or aggregation behavior in solution. However, its true power becomes evident when studying oligomeric analogues, such as short peptides composed of 3-aminohexanoic acid residues (β-peptides).

For such analogues, SAXS can distinguish between different solution-state ensembles:

Extended Random Coil: A flexible, disordered conformation.

Compact Globular State: A folded, more defined structure.

Defined Secondary Structure: Helical or sheet-like structures, which are common in β-peptides.

Computational Chemistry and Theoretical Investigations of 3 Aminohexanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular properties based on the principles of quantum mechanics. rsdjournal.org These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches, each offering a different balance between computational cost and accuracy. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgresearchgate.net It has become a standard tool in computational chemistry because it offers a favorable compromise between accuracy and computational expense, making it applicable to a wide range of molecular systems. wikipedia.orgresearchgate.netyoutube.com DFT calculations focus on the electron density to determine the ground-state properties of a molecule, rather than the complex many-electron wavefunction. wikipedia.orgnih.gov

For 3-Aminohexanamide, DFT calculations can predict key ground-state properties. These include the optimized molecular geometry (bond lengths and angles), total energy, and the distribution of electrons. From the electronic structure, further reactivity descriptors can be derived, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. Other properties, like the dipole moment and electrostatic potential maps, can reveal information about the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical yet plausible data for this compound, based on typical results from DFT calculations for similar small organic molecules. nih.gov

| Property | Predicted Value | Significance |

| Total Energy | -498.7 Hartree | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | +1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.3 eV | The energy difference between HOMO and LUMO, which correlates with the molecule's chemical stability. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, arising from asymmetrical charge distribution. |

Beyond DFT, other quantum chemical methods are employed to study reaction energetics. These methods can be broadly classified as ab initio and semi-empirical. libretexts.org

Ab Initio Methods: These "first-principles" methods calculate molecular properties using only fundamental physical constants, without relying on experimental data for parameterization. libretexts.org The Hartree-Fock (HF) method is the simplest ab initio approach, but more accurate (and computationally expensive) methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory account for electron correlation, which is crucial for accurate energy predictions. physics.gov.azmdpi.com These methods are vital for calculating precise reaction energies, activation barriers, and thermodynamic properties. dtic.mil

Semiempirical Methodologies: These methods accelerate calculations by incorporating approximations and parameters derived from experimental data. dtic.milnih.gov Methods like AM1, PM3, and MNDO are significantly faster than ab initio or DFT approaches, making them suitable for very large molecules or for initial, high-throughput computational screening. numberanalytics.com While generally less accurate, they can provide valuable qualitative insights into reaction energetics and mechanisms, especially when parameterized for the specific types of molecules under investigation. nih.govnumberanalytics.comscribd.com

Table 2: Comparison of Quantum Chemical Methodologies for Energetics This table provides a general comparison of common methodologies. The choice of method involves a trade-off between desired accuracy and available computational resources. dtic.milnih.gov

| Method Type | Examples | Relative Cost | General Accuracy for Reaction Energetics |

| Semi-Empirical | AM1, PM3, MNDO | Low | Low to Moderate |

| Ab Initio (HF) | Hartree-Fock | Moderate | Low (neglects electron correlation) |

| Density Functional Theory | B3LYP, M06-2X | Moderate-High | Good to High |

| Ab Initio (Correlated) | MP2, CCSD(T) | High to Very High | High to Very High (Gold Standard) |

Density Functional Theory (DFT) for Ground State Properties

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the time-dependent behavior of molecules. nih.gov An MD simulation calculates the forces between atoms and uses them to generate a trajectory of atomic positions and velocities over time, effectively creating a movie of molecular motion. nih.gov This is particularly useful for flexible molecules like this compound, which has several rotatable single bonds.

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable and frequently occurring shapes (conformers) in different environments, such as in a vacuum or in aqueous solution. The simulations also reveal dynamic intermolecular interactions, such as hydrogen bonding between the amine and amide groups of this compound and surrounding water molecules. This provides insight into its solvation properties and how it behaves in a biological context. osti.gov

Ligand-Protein Interaction Modeling with this compound Derivatives

Understanding how small molecules like this compound and its derivatives interact with protein targets is a cornerstone of drug discovery. nih.gov Computational modeling plays a crucial role in predicting and analyzing these interactions, guiding the design of more potent and selective compounds.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein's active site. researchgate.netnih.gov The process involves generating a multitude of possible binding poses and then using a scoring function to rank them, with lower scores typically indicating more favorable binding. rasayanjournal.co.in

For a derivative of this compound, docking studies can predict its most likely binding mode within a target protein. The results highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net This information is invaluable for understanding the structural basis of molecular recognition.

Table 3: Illustrative Molecular Docking Results for a this compound Derivative This table shows hypothetical docking results of a designed this compound derivative against a protein kinase, a common drug target. The binding energy estimates the strength of the interaction. nih.govrasayanjournal.co.in

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 3-amino-N-(4-hydroxyphenyl)hexanamide | Protein Kinase XYZ | -8.2 | GLU-80 (H-bond), LEU-132 (hydrophobic), LYS-30 (H-bond) |

| 3-amino-N-(pyridin-4-yl)hexanamide | Protein Kinase XYZ | -7.5 | GLU-80 (H-bond), PHE-145 (π-π stacking) |

Structure-based drug design (SBDD) uses high-resolution structural information from methods like X-ray crystallography or computational models to guide the design of new inhibitors. uq.edu.au The insights gained from molecular docking of this compound derivatives serve as a foundation for SBDD. mdpi.com

By analyzing the predicted binding pose, chemists can identify opportunities to improve the compound's affinity and selectivity. For example, if the docking model reveals an unoccupied hydrophobic pocket near the ligand, the this compound scaffold could be modified with a suitable lipophilic group to fill that pocket. Similarly, if a key hydrogen bond is predicted, modifications can be made to strengthen this interaction. This iterative cycle of design, synthesis, and testing, informed by computational modeling, accelerates the development of optimized lead compounds. acs.org

Catalytic Applications and Enzyme Studies Involving 3 Aminohexanamide

Substrate in Biocatalytic Processes

3-Aminohexanamide is a valuable substrate in biocatalysis, a field that utilizes enzymes for chemical transformations. frontiersin.orgillinois.edu This approach is favored for its high selectivity, including regio-, enantio-, and chemo-selectivities, under mild reaction conditions. frontiersin.org

Enzymatic Hydrolysis by β-Aminopeptidases

β-Aminopeptidases are a unique class of enzymes capable of hydrolyzing N-terminal β-amino acids from peptides and amides. nih.gov Several studies have demonstrated the effective use of β-aminopeptidases for the kinetic resolution of racemic this compound. ethz.ch In these processes, the enzymes selectively hydrolyze one enantiomer, allowing for the production of enantiomerically pure β-amino acids. nih.gov

Three specific β-aminopeptidases, BapA from Sphingosinicella xenopeptidilytica 3-2W4 (3-2W4 BapA), BapA from Sphingosinicella microcystinivorans Y2 (Y2 BapA), and DmpA from Ochrobactrum anthropi, have been shown to efficiently resolve racemic this compound. ethz.ch The enzymatic reaction involves the hydrolysis of the amide bond to produce the corresponding β-amino acid. nih.govethz.ch

Enantioselectivity and Enzyme Specificity

A key feature of the enzymatic hydrolysis of this compound is the high enantioselectivity exhibited by β-aminopeptidases. These enzymes demonstrate a preference for the L-enantiomer, leading to the formation of L-3-aminohexanoic acid with a high enantiomeric excess. ethz.ch For instance, the kinetic resolution of racemic this compound using 3-2W4 BapA, Y2 BapA, and DmpA resulted in L-3-aminohexanoic acid with an enantiomeric excess of over 98%. ethz.ch

The specificity of these enzymes is influenced by the structure of the substrate. Studies have shown that while some β-aminopeptidases have a preference for sterically demanding N-terminal β-amino acids, others favor smaller residues. nih.govethz.ch The enantioselectivity appears to be determined by the configuration at the β-carbon of the amino acid and not significantly by the nature of the acyl leaving group. ethz.ch

Table 1: Kinetic Resolution of racemic this compound (rac-1b) by β-Aminopeptidases

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of Product | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| 3-2W4 BapA | rac-1b | L-2b | >98% | >200 |

| Y2 BapA | rac-1b | L-2b | >98% | >200 |

| DmpA | rac-1b | L-2b | >98% | >200 |

Data sourced from a 2009 study on the kinetic resolution of aliphatic β-amino acid amides. ethz.ch

Role as a Ligand in Organometallic Catalysis

While the primary focus of research on this compound has been in biocatalysis, its structural features, particularly the amino and amide groups, suggest potential as a ligand in organometallic catalysis. Ligands are crucial components of organometallic complexes, influencing the catalyst's activity, stability, and selectivity. mdpi.com The ability of a ligand to easily enter and exit the coordination sphere of a metal center is vital for an efficient catalytic cycle. sathyabama.ac.in

Mechanistic Enzymology of Aminohydrolases Acting on Hexanamide (B146200) Derivatives

The study of aminohydrolases that act on hexanamide derivatives, including this compound, provides valuable insights into enzyme mechanisms. colab.ws These enzymes, which include amidases and proteases, catalyze the hydrolysis of amide bonds. illinois.edu Understanding the three-dimensional structure and the dynamic behavior of enzyme-substrate complexes is crucial for elucidating their reaction pathways. colab.ws

β-Aminopeptidases belong to the N-terminal nucleophile (Ntn) hydrolase superfamily and undergo self-processing to become active. nih.gov The catalytic mechanism involves a conserved nucleophilic serine residue. nih.gov Kinetic studies of these enzymes with substrates like this compound help in understanding their substrate specificity and the factors governing their catalytic efficiency. ethz.ch For example, the determination of kinetic parameters such as kcat and Km provides quantitative measures of an enzyme's catalytic power and its affinity for a substrate. nih.gov

Research on related enzymes, such as 6-aminohexanoate-oligomer-hydrolase, further contributes to the understanding of how these enzymes recognize and process amide bonds in different chemical contexts. researchgate.net

Role in Materials Science and Polymer Chemistry

Monomeric Unit and Cross-linking Agent in Polymer Synthesis

The presence of both an amino group and an amide group allows 3-aminohexanamide to theoretically act as a monomeric unit in the synthesis of polyamides. smolecule.comontosight.ai In such a polymerization, the amino group of one monomer could react with a suitable functional group on another monomer, such as a carboxylic acid or acyl chloride, to form a growing polymer chain.

Furthermore, this compound has potential as a cross-linking agent. smolecule.com Cross-linking is a process that involves the formation of bonds between polymer chains, creating a three-dimensional network. ebeammachine.com This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. ebeammachine.com The amino group on this compound can react with functional groups on existing polymer chains, such as epoxides or isocyanates, to create these cross-links. specialchem.com For instance, a related compound, 2-aminohexanamide, is noted for its use as a crosslinking agent in the synthesis of polyamides to improve thermal stability.

A patent for a photocurable hyaluronic acid derivative mentions a (aminohexanamide)ethyl cinnamate (B1238496) cross-linked product, suggesting a role for aminohexanamide derivatives in forming hydrogel networks. justia.com The specific properties of the resulting cross-linked polymer, such as its tensile strength and melting point, would be dependent on the density of the cross-links and the nature of the base polymer. ebeammachine.com

Integration into Macromolecular Structures and Conjugates

The integration of small molecules like this compound into larger macromolecular structures is a key strategy for developing advanced materials with tailored properties. rjptonline.org

Polymer-drug conjugates and other functional polymer conjugates are a significant area of research. researchgate.net These conjugates often involve covalently attaching a small molecule to a polymer backbone, which can be a water-soluble polymer for biomedical applications. google.com While specific research on polymer-3-aminohexanamide conjugates is not prevalent in the search results, the general principles of conjugate synthesis can be applied.

The synthesis of such conjugates would typically involve the reaction of the amino group of this compound with a reactive functional group on a pre-formed polymer. For example, polymers containing activated esters, aldehydes, or isocyanates could be used to form a stable covalent bond with the amine of this compound. The choice of polymer and the conjugation chemistry would be dictated by the intended application of the final material.

A study on the synthesis of novel polyimides utilized N,N'-(4,4'-methylene bis (4,1-phenylene)) bis (6-aminohexanamide) as a diamine monomer. rjptonline.org This highlights how a molecule containing an aminohexanamide structure can be a building block for high-performance polymers. rjptonline.org The synthesis involved reacting this diamine with various dianhydrides to produce polyamic acids, which were then thermally treated to form the final polyimides. rjptonline.org The inclusion of the flexible aminohexanamide moiety was intended to enhance the solubility and processability of the resulting polyimides. rjptonline.org

The functionalization of polymer surfaces and bulk materials is crucial for modifying their properties and expanding their applications. unileoben.ac.atmdpi.com The amino group of this compound makes it a candidate for the functionalization of polymers. For instance, it could be grafted onto polymer surfaces to introduce primary amine functionalities. These amine groups can alter the surface properties, such as hydrophilicity and charge, and can also serve as reactive sites for further modifications. unileoben.ac.at

Methods for polymer functionalization include photochemical reactions, where a molecule is linked to the polymer surface via UV irradiation, and multi-component reactions that can proceed under mild conditions. nih.govrsc.org For example, perfluorinated aromatic azides have been used to photochemically modify polymer surfaces, introducing new functional groups. nih.gov Similarly, the amino group of this compound could potentially be used in reactions to functionalize polymers featuring aldehyde groups. rsc.org

The introduction of functional groups can significantly impact the material's performance. For example, the incorporation of ionic groups like sulfonate into polyaniline can make the polymer electrically conductive at neutral pH and improve its solubility. mdpi.com While not directly related to this compound, this illustrates the principle of how covalent modification can tailor polymer properties for specific applications, such as in biosensors or other biomedical devices. mdpi.comnih.gov

Advanced Applications of 3 Aminohexanamide in Chemical Biology and Drug Discovery Research

The chemical scaffold of 3-aminohexanamide and its related isomers, particularly 6-aminohexanoic acid (6-aminocaproic acid), has proven to be a versatile and valuable component in the fields of chemical biology and drug discovery. Its properties, including a flexible carbon chain and a reactive amine group, allow it to be incorporated into a wide array of molecular constructs designed to probe, modulate, and understand complex biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.